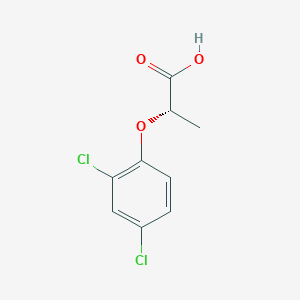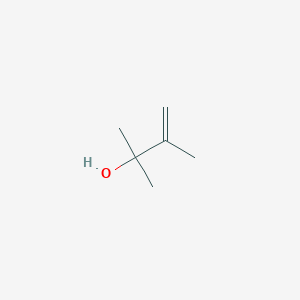
2,3-ジメチル-3-ブテン-2-オール
概要
説明
2,3-Dimethyl-3-buten-2-ol is an organic compound with the molecular formula C6H12O. It is also known by other names such as 2,3-Dimethyl-1-buten-3-ol and 3-Hydroxy-2,3-dimethyl-1-butene . This compound is characterized by its structure, which includes a hydroxyl group attached to a butene backbone with two methyl groups at the 2 and 3 positions. It is a colorless liquid with a boiling point of approximately 117°C .
科学的研究の応用
2,3-Dimethyl-3-buten-2-ol has several applications in scientific research:
作用機序
Target of Action
It is known to be used as an organic synthesis reagent , indicating that it likely interacts with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
2,3-Dimethyl-3-buten-2-ol belongs to the class of allylic alcohols . It contains an active hydroxyl group and an unsaturated double bond, which gives it high chemical reactivity . The terminal double bond unit can undergo oxidation, hydrosilylation, and diboration reactions under metal catalysis . The hydroxyl group in this compound is less nucleophilic than typical allylic alcohols due to the steric hindrance from the adjacent two methyl groups .
Biochemical Pathways
For instance, it can participate in metal-catalyzed reactions such as oxidation, hydrosilylation, and diboration .
Action Environment
Environmental factors such as temperature, pH, and the presence of catalysts can significantly influence the action, efficacy, and stability of 2,3-Dimethyl-3-buten-2-ol. For instance, its reactivity can be enhanced in the presence of metal catalysts .
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-3-buten-2-ol can be synthesized through the selective hydrogenation of 2-methyl-3-butyn-2-ol. This process involves the use of catalysts such as PdZn nanoparticles, which are prepared by ethylene glycol reduction of ZnCl2 and Pd(CH3COO)2 in the presence of a stabilizer . The reaction is carried out under controlled conditions to achieve high selectivity and yield.
Industrial Production Methods
In industrial settings, 2,3-Dimethyl-3-buten-2-ol can be produced through the addition reaction of butene and water in the presence of an acid catalyst, such as sulfuric acid . This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2,3-Dimethyl-3-buten-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur with halogens like chlorine (Cl2) or bromine (Br2) under appropriate conditions.
Major Products
Oxidation: The oxidation of 2,3-Dimethyl-3-buten-2-ol typically yields ketones or carboxylic acids.
Reduction: Reduction leads to the formation of 2,3-Dimethylbutan-2-ol.
Substitution: Substitution reactions can produce halogenated derivatives of the original compound.
類似化合物との比較
Similar Compounds
- 2,3-Dimethyl-1-buten-3-ol
- 3-Hydroxy-2,3-dimethyl-1-butene
- Dimethylisopropenylcarbinol
Uniqueness
2,3-Dimethyl-3-buten-2-ol is unique due to its specific structural arrangement, which includes a hydroxyl group and two methyl groups on a butene backbone. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable in various chemical processes and applications .
特性
IUPAC Name |
2,3-dimethylbut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(2)6(3,4)7/h7H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDLBZUXUNIODN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146686 | |
| Record name | 2,3-Dimethyl-3-buten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10473-13-9 | |
| Record name | 2,3-Dimethyl-3-buten-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10473-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-3-buten-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010473139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethyl-3-buten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethyl-3-buten-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 2,3-Dimethyl-3-buten-2-ol in the context of the research on Tetrapleura tetraptera fruits?
A1: The identification of 2,3-Dimethyl-3-buten-2-ol in the n-hexane extract of Tetrapleura tetraptera fruits, though found in trace quantities [], contributes to the overall profiling of the fruit's chemical composition. While the study primarily focuses on the antioxidant potential attributed to other major compounds like cis-vaccenic acid and n-hexadecanoic acid found in the ethanol extract [], the presence of 2,3-Dimethyl-3-buten-2-ol adds to the understanding of the diverse phytochemical profile of the fruit. Further research might explore potential synergistic effects of these minor compounds alongside the major ones.
Q2: How was 2,3-Dimethyl-3-buten-2-ol characterized in the study on zirconium pinacolate thermal transformation?
A2: In the research on zirconium pinacolate, 2,3-Dimethyl-3-buten-2-ol was identified as one of the byproducts of the thermal decomposition process []. The researchers utilized Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the volatile compounds released during the transformation. This technique allowed for the separation and identification of 2,3-Dimethyl-3-buten-2-ol based on its mass spectrum and retention time, confirming its presence in the complex mixture of byproducts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



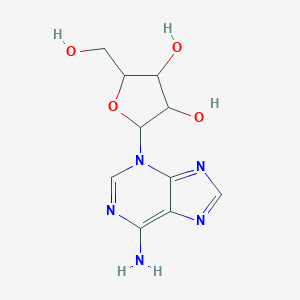
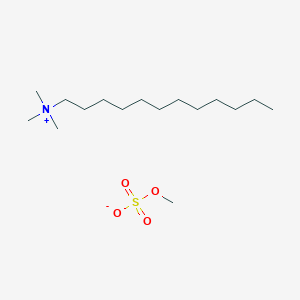

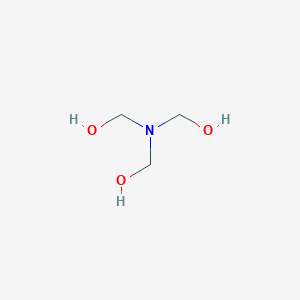
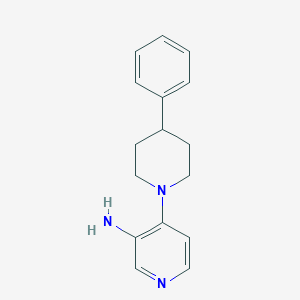
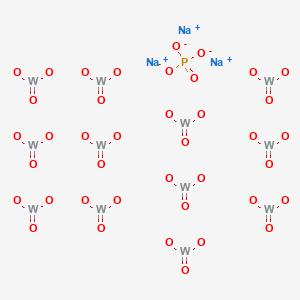
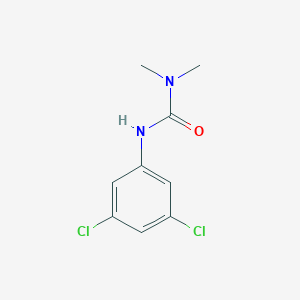
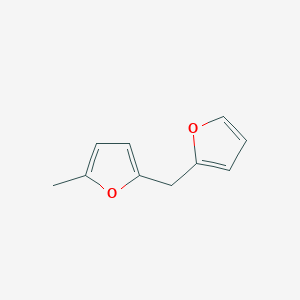

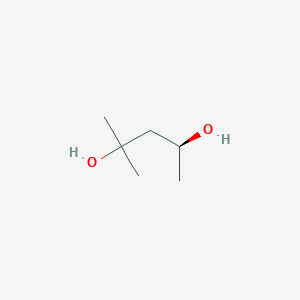
![(4R,4'aS,7'aS)-7-methoxy-4'a-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-4,6,7,7a-tetrahydro-3H-cyclopenta[b]pyran]-5'-one](/img/structure/B78824.png)

